9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid is a compound belonging to the class of naphthyridines, which are heterocyclic aromatic compounds containing nitrogen atoms in their ring structures. This specific compound is characterized by the presence of a fluorine atom and a carboxylic acid functional group, which contribute to its chemical reactivity and potential biological activity. The compound's structure allows for various applications in medicinal chemistry and material science due to its unique properties.
9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid can be classified as:
The synthesis of 9-fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid typically involves several key steps:
Recent advancements have included palladium-catalyzed reactions, which allow for efficient C–C bond formation and subsequent functionalization of naphthyridine frameworks . Techniques such as microwave-assisted synthesis can also enhance yields and reduce reaction times.
The molecular structure of 9-fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid features:
Key structural data include:
9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid can undergo various chemical reactions:
Reactivity studies indicate that the compound may exhibit significant biological activity, particularly in inhibiting certain enzymes or pathways relevant to disease states .
The mechanism of action for 9-fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid is often linked to its interaction with biological targets:
Studies have shown that similar compounds exhibit antiproliferative effects against various cancer cell lines, suggesting potential therapeutic applications .
9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid has several notable applications:
Research continues into optimizing its synthesis and exploring new applications within pharmaceutical development and materials engineering .
The discovery of naphthyridine scaffolds marked a transformative advancement in antimicrobial chemotherapy, originating with the introduction of nalidixic acid in 1967 as the first clinically utilized 1,8-naphthyridine derivative. This compound established the foundational pharmacophore for DNA gyrase inhibition, specifically targeting Gram-negative pathogens responsible for urinary tract infections [2]. Chemically characterized as 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, nalidixic acid demonstrated that the tricyclic 1,8-naphthyridine core—featuring fused pyridine rings with nitrogen atoms at positions 1 and 8—could selectively disrupt bacterial DNA replication [2]. This breakthrough validated 4-oxo-1,8-naphthyridine-3-carboxylic acid as a privileged scaffold for antibiotic development. Subsequent research focused on structural refinements to enhance spectrum, potency, and pharmacokinetics, positioning naphthyridines as versatile templates against rapidly evolving bacterial resistance mechanisms. By the 1980s, iterative modifications of the C-7 side chain and core substituents yielded second-generation agents like enoxacin, cementing the scaffold’s role in quinolone-based chemotherapeutics [2].
Strategic fluorine incorporation at the C-6 position revolutionized naphthyridine bioactivity, markedly improving bacterial cell permeability, DNA gyrase affinity, and pharmacokinetic profiles. This modification originated from observations that 6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives exhibited up to 100-fold greater potency against both Gram-positive and Gram-negative pathogens compared to non-fluorinated precursors [2]. Fluorine’s strong electronegativity enhanced hydrogen bonding with gyrase domain residues while increasing membrane diffusion via lipophilicity modulation.
Table 1: Evolution of Fluorinated 1,8-Naphthyridine Antibiotics
Compound | C-6 Substituent | C-7 Modification | Spectrum Enhancement |
---|---|---|---|
Nalidixic acid | H | Methyl | Gram-negative bacteria |
Enoxacin (3) | F | Piperazine | Expanded Gram-negative; some Gram-positive |
Tosufloxacin (4) | F | 3-Aminopyrrolidine | Enhanced anti-staphylococcal activity |
Gemifloxacin (5) | F | 3-Aminomethyl-4-methoxyimino pyrrolidine | Multidrug-resistant S. pneumoniae |
Third-generation derivatives further exploited fluorine’s synergistic effects with heterocyclic C-7 substituents. Gemifloxacin (5), featuring a fluorine atom combined with a 3-aminomethyl-4-(methoxyimino)pyrrolidine moiety, exhibited dual targeting of DNA gyrase and topoisomerase IV, conferring activity against multidrug-resistant Streptococcus pneumoniae [2]. Similarly, zabofloxacin (6) incorporated a 2,6-diazaspiro[3.4]octane group at C-7, enhancing potency against Neisseria gonorrhoeae through optimized topoisomerase IV binding [2]. Fluorine thus served as a molecular linchpin, enabling broader spectra and reduced susceptibility to efflux mechanisms—though later derivatives like trovafloxacin (7) faced clinical withdrawal due to toxicity, underscoring that bioactivity enhancements required careful balancing with safety [2].
The fusion of benzo rings to naphthyridine cores emerged as a strategic innovation to optimize steric and electronic properties for enhanced target engagement. Benzo-annulation, particularly at the [h] position, generated planar polycyclic systems with extended π-conjugation, improving intercalation into DNA-enzyme complexes. Benzo[h][1,6]naphthyridine-5-carboxylic acid (CAS 69164-28-9) exemplifies this evolution, where:
Table 2: Structural and Physicochemical Properties of Benzo-Fused Naphthyridines
Property | Benzo[h][1,6]naphthyridine-5-carboxylic acid | 1,8-Naphthyridine (Core) | Significance |
---|---|---|---|
Molecular Formula | C₁₃H₈N₂O₂ | C₈H₅N₂ (unsubstituted) | Higher molecular weight for target affinity |
Boiling Point | 467.2°C at 760 mmHg | 470.4°C (9-fluorobenzo[k]fluoranthene) | Thermal stability under synthesis conditions |
Density | 1.431 g/cm³ | 1.3 g/cm³ | Crystal packing efficiency |
Flash Point | 236.3°C | 203.5°C | Handling safety |
LogP | 2.48 | 1.8 (nalidixic acid) | Improved membrane permeation |
Synthetic routes to these systems often involve cyclization strategies, such as:
Antimicrobial assessments confirm that benzo-fused derivatives exhibit activity profiles distinct from classical naphthyridines. For instance, select 4-aminoquinoline precursors demonstrated inhibition zones of 13–19 mm against Bacillus megaterium and B. cereus, while 4-chloro-benzo[h][1,6]naphthyridines showed varied activity against Proteus vulgaris [7]. The benzo-annulated system’s rigidity likely enhances topoisomerase binding kinetics, positioning 9-fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid as a modern pharmacophore for overcoming efflux-mediated resistance in Gram-positive pathogens [7].
Table of Compound Names9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acidBenzo[h][1,6]naphthyridine-5-carboxylic acid6-Fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid4-Oxo-1,8-naphthyridine-3-carboxylic acid
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9